An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-(trifluoromethyl)quinoline, with CAS number 346-55-4, is a crucial synthetic intermediate in the field of medicinal chemistry. While not known to be naturally occurring or biologically active itself, its strategic importance lies in its role as a versatile building block for a variety of pharmacologically active compounds.[1] The presence of a trifluoromethyl group at the 7-position often enhances metabolic stability and lipophilicity, while the reactive chlorine atom at the 4-position allows for straightforward nucleophilic substitution. This enables the synthesis of diverse libraries of substituted quinolines, particularly 4-aminoquinoline derivatives, which have shown significant promise as anticancer and antiparasitic agents.[1] This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.
Chemical and Physical Properties
4-Chloro-7-(trifluoromethyl)quinoline is a solid, typically appearing as a white to light yellow crystalline powder.[1] It is soluble in solvents like chloroform.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-7-(trifluoromethyl)quinoline
| Property | Value | Source(s) |
| CAS Number | 346-55-4 | |
| Molecular Formula | C₁₀H₅ClF₃N | |
| Molecular Weight | 231.60 g/mol | |
| Melting Point | 69-71 °C | |
| Assay | ≥98% | |
| Solubility | Chloroform (25 mg/mL) | |
| EC Number | 206-471-0 | |
| MDL Number | MFCD00006775 | |
| InChI Key | LLRQVSZVVAKRJA-UHFFFAOYSA-N | |
| SMILES String | FC(F)(F)c1ccc2c(Cl)ccnc2c1 |
Synthesis and Reaction Pathways
The synthesis of 4-chloro-7-(trifluoromethyl)quinoline is typically achieved through a multi-step process, which can be generalized by the workflow illustrated below.[1] The most common route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[1]
Caption: Generalized synthetic workflow for 4-Chloro-7-(trifluoromethyl)quinoline.
Experimental Protocols
While specific, optimized protocols are often proprietary, the following sections provide detailed methodologies adapted from established procedures for analogous quinoline syntheses.
This procedure involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate and subsequent thermal cyclization.[3][4]
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.[5]
-
Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.[3]
-
Slowly add the crude intermediate from the condensation step to the hot solvent. Maintain the temperature at a vigorous reflux for 30-60 minutes until the cyclization is complete (monitored by TLC).[5]
-
Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-(trifluoromethyl)quinoline, should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.[3]
-
Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
-
Materials:
-
4-Hydroxy-7-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution or ammonium hydroxide
-
-
Procedure:
-
Reaction Setup: In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction's completion by TLC.[3]
-
Work-up: After cooling the reaction mixture to room temperature, slowly and cautiously pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.[3]
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-(trifluoromethyl)quinoline.
-
Applications in Research and Drug Development
The primary utility of 4-chloro-7-(trifluoromethyl)quinoline is as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of various side chains, most commonly amino groups, to generate 4-aminoquinoline derivatives.
Caption: General reaction scheme for the derivatization of the core compound.
Precursor for Anticancer Agents
Derivatives of 4-chloro-7-(trifluoromethyl)quinoline are widely investigated for their anticancer properties.[1] The 4-anilinoquinoline scaffold, in particular, is a known pharmacophore for kinase inhibitors.[6][7] These compounds can interfere with key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
-
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinoline derivatives have shown inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR).[6]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and some quinoline-based compounds are known to inhibit its components.[2]
-
Caption: Hypothesized inhibition of a generic RTK signaling pathway.
Precursor for Antiparasitic Agents
The 7-substituted-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[8] The introduction of a trifluoromethyl group at the 7-position is a strategy explored to overcome drug resistance in parasites like Plasmodium falciparum.[1]
-
Proposed Mechanism of Action: The primary antimalarial mechanism for many quinoline drugs is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline-based drugs are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[8][9]
Caption: Proposed mechanism of action for quinoline-based antimalarials.
General Experimental Protocol for Derivatization
The following is a generalized procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution.[1]
-
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Substituted aniline (or other amine nucleophile)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Acid catalyst (optional, e.g., concentrated HCl or acetic acid)
-
-
Procedure:
-
Reaction Setup: To a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent, add the desired substituted aniline (1.0-1.2 eq). A catalytic amount of acid can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]
-
Safety and Handling
4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash thoroughly after handling.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
4-Chloro-7-(trifluoromethyl)quinoline is a synthetic compound of significant interest to the medicinal chemistry and drug development community. Its value is derived not from any intrinsic biological activity, but from its utility as a highly versatile and reactive intermediate. The straightforward procedures for its synthesis and subsequent derivatization, particularly through nucleophilic aromatic substitution at the C4 position, provide a robust platform for the creation of novel compounds. The demonstrated efficacy of its derivatives as potent anticancer and antiparasitic agents underscores the importance of this chemical scaffold in the ongoing search for new and effective therapies. Researchers utilizing this guide are equipped with the fundamental chemical data, synthetic protocols, and biological context necessary to leverage 4-chloro-7-(trifluoromethyl)quinoline in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
